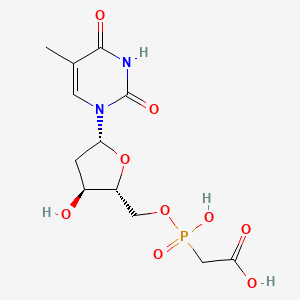

(Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid

Description

The compound (Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid is a structurally complex molecule comprising three key moieties:

Pyrimidine core: A 5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl group, which resembles uracil derivatives and may confer nucleotide-like properties.

Tetrahydrofuran (THF) ring: Substituted with a hydroxy group at position 3 and a methoxy-phosphoryl chain at position 3.

The phosphoryl group may improve membrane permeability compared to non-phosphorylated analogs .

Properties

CAS No. |

117627-22-2 |

|---|---|

Molecular Formula |

C12H17N2O9P |

Molecular Weight |

364.24 g/mol |

IUPAC Name |

2-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]acetic acid |

InChI |

InChI=1S/C12H17N2O9P/c1-6-3-14(12(19)13-11(6)18)9-2-7(15)8(23-9)4-22-24(20,21)5-10(16)17/h3,7-9,15H,2,4-5H2,1H3,(H,16,17)(H,20,21)(H,13,18,19)/t7-,8+,9+/m0/s1 |

InChI Key |

ADOJKJZWANHDFS-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid involves multiple steps. One common method includes the reaction of 3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydrofuran-2-ylmethanol with phosphoryl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphoryl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the pyrimidine core, phosphoryl group, or substituents (Table 1).

Table 1: Structural and Functional Comparison of Analogs

*Estimated based on structural analogs.

Key Research Findings

Phosphoryl Group Impact: The phosphoryl group in the parent compound and its ethynyl/iodo analogs enhances polarity and mimics nucleotide phosphates, improving interactions with kinases or polymerases . Compared to non-phosphorylated analogs (e.g., 5-fluoro derivative in ), phosphorylated compounds may exhibit better cellular uptake but lower oral bioavailability due to higher hydrophilicity.

Substituent Effects: 5-Methyl (Parent Compound): Balances lipophilicity and hydrogen-bonding capacity, favoring broad-spectrum enzyme inhibition. 5-Ethynyl (): Introduces rigidity and electron-withdrawing effects, which may improve binding specificity to thymidylate synthase .

Tetrahydrofuran Modifications :

- Analogs with alternative sugar moieties (e.g., ) show altered pharmacokinetics, suggesting that THF modifications can modulate tissue distribution .

Bioactivity Trends :

Biological Activity

Hydroxy-(3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl-acetic acid, also known as sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate (CAS No. 33430-62-5), has garnered attention due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity.

The molecular formula of the compound is , with a molecular weight of 366.17 g/mol. It is typically stored under inert conditions at low temperatures to maintain stability and prevent degradation.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to nucleotide metabolism. Its structure allows it to mimic natural substrates, facilitating competitive inhibition.

Biological Activity and Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Mycobacterium tuberculosis MurA-F enzymes. The results indicated that certain analogues exhibited significant inhibitory effects, with one compound achieving up to 56% inhibition at a concentration of 100 μM . This suggests potential utility in developing new antimicrobial agents.

-

Anticancer Properties :

- Research into similar pyrimidine derivatives has shown promise in targeting cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways . Further exploration into the specific pathways affected by this compound is warranted.

-

Pharmacological Studies :

- A pharmacological evaluation highlighted the compound's interaction with adenosine receptors, which play a crucial role in various physiological processes including neurotransmission and immune response modulation . This interaction could lead to therapeutic applications in neurological disorders and inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.